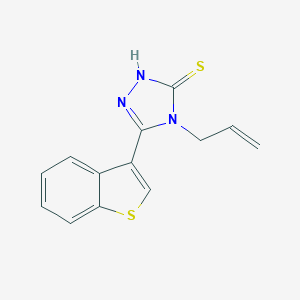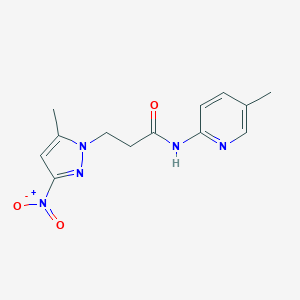
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (ATBT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in scientific research. ATBT has been found to have a range of properties that make it attractive for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Novel Schiff Bases Synthesis: 4-Allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized under facile conditions, leading to the creation of Schiff base derivatives with characterized elemental analyses and spectroscopy methods (Mobinikhaledi et al., 2010).
- Microwave Irradiation Technique: A synthesis method using microwave irradiation for 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with a focus on regioselective S-alkylation is detailed. AM1 semiempirical calculations help understand regioselectivity in this process (Ashry et al., 2006).
Corrosion Inhibition
- Mild Steel Protection: The compound is used for corrosion protection of mild steel in acidic solutions. Its efficiency increases with concentration, indicating protective film formation on steel surfaces (Orhan et al., 2012).
Biological and Pharmaceutical Research
- Cytotoxicity Studies: Research has been conducted on the cytotoxicity of derivatives, revealing significant in vitro cytotoxicity against thymocytes, indicating potential for further pharmacological investigation (Mavrova et al., 2009).
- Anti-Inflammatory Activity: The compound has been studied for its anti-inflammatory effects, showing comparable activity to standard drugs with less ulcerogenic effects (Mousa, 2012).
Propiedades
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCWDGVAHFHQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~,N~5~-bis[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-pyridinedicarboxamide](/img/structure/B456172.png)

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B456176.png)
![2-(4-chlorophenoxy)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B456178.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B456180.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456183.png)
![methyl 2-{[5-({5-fluoro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456184.png)
![Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B456185.png)
![4-iodo-1-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-1H-pyrazole-5-carboxamide](/img/structure/B456189.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-[1-(4-isopropylphenyl)propyl]benzamide](/img/structure/B456190.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456191.png)
![1-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456193.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide](/img/structure/B456194.png)